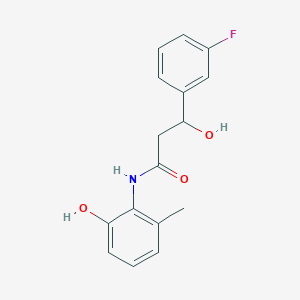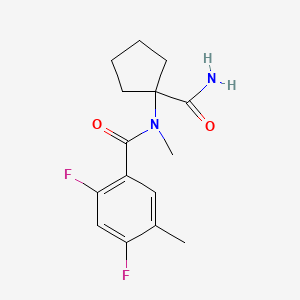![molecular formula C11H16BrNO B7642466 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity among researchers due to its high potency and selectivity. This chemical compound belongs to the class of indazole-based synthetic cannabinoids and has been found to have a strong affinity for the CB1 receptor.
作用机制
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol exerts its effects by binding to the CB1 receptor, a G protein-coupled receptor that is widely distributed throughout the body. Activation of the CB1 receptor by this compound results in a variety of physiological responses, including altered neurotransmitter release, changes in gene expression, and modulation of ion channels. These effects are thought to underlie the psychoactive and therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including altered neurotransmitter release, changes in gene expression, and modulation of ion channels. These effects are thought to underlie the psychoactive and therapeutic effects of this compound. This compound has also been found to have analgesic, anxiolytic, and anti-inflammatory effects, making it a promising candidate for the development of new therapeutic agents.
实验室实验的优点和局限性
One of the main advantages of 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol is its high potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system and the role of the CB1 receptor in various physiological processes. However, this compound also has some limitations, including its high cost and limited availability, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol, including the development of new therapeutic agents based on its analgesic, anxiolytic, and anti-inflammatory effects. Other potential areas of research include the role of this compound in the regulation of appetite and metabolism, as well as its potential use in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the long-term effects of this compound on the endocannabinoid system and the body as a whole.
合成方法
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol can be synthesized using a variety of methods, including the use of indazole and 4-bromo-3-methylbenzyl chloride as starting materials. One common synthesis method involves the reaction of indazole with 4-bromo-3-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-bromo-3-methylphenyl)ethylamine, which is then reacted with ethylene glycol in the presence of a strong acid catalyst to yield this compound.
科学研究应用
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol has been extensively studied in scientific research due to its high potency and selectivity for the CB1 receptor. It has been used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system, as well as in studies exploring the potential therapeutic uses of synthetic cannabinoids. This compound has also been used in studies investigating the role of the CB1 receptor in various physiological processes, including appetite regulation, pain perception, and mood regulation.
属性
IUPAC Name |
2-[1-(4-bromo-3-methylphenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8-7-10(3-4-11(8)12)9(2)13-5-6-14/h3-4,7,9,13-14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLYGOQLRMQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)


![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B7642427.png)
![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)

![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)